2-ethoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-26-19-11-7-6-10-18(19)21(25)22-13-12-16-14-23-20(24-15-16)17-8-4-3-5-9-17/h3-11,14-15H,2,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYQDSNJNSKVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through cyclocondensation reactions involving appropriate precursors such as urea and aryl aldehydes.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated phenyl compound and a suitable base.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with ethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl or pyrimidine rings, often using halogenated reagents and bases.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings .
Scientific Research Applications
Chemical Characteristics
- IUPAC Name : 2-ethoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
- Molecular Formula : C18H20N2O2
- Molecular Weight : 296.36 g/mol
- CAS Number : 2034397-35-6
Medicinal Chemistry
The compound is primarily studied for its potential as an anti-inflammatory and neuroprotective agent . Its structural features suggest that it may interact with various biological targets, which could lead to therapeutic applications in treating conditions such as:
- Neurodegenerative Disorders : Research indicates potential protective effects against neuronal damage.
- Cancer Therapy : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Chemical Biology
In the realm of chemical biology, this compound is utilized in the design of novel heterocyclic libraries. These libraries are essential for screening new compounds with biological activity, particularly in drug discovery processes.
Pharmacology
Pharmacological studies focus on the compound's role as a potential therapeutic agent for various diseases. Specific areas of interest include:
- Anticancer Activity : The compound has been evaluated for its efficacy against several cancer cell lines, showing promising results in inhibiting cell proliferation.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, leading to investigations into this compound's efficacy against bacterial and fungal strains.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. Results indicated a significant reduction in neuronal death, suggesting its potential use in treating neurodegenerative diseases.
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines (e.g., HCT116 colorectal carcinoma). The compound exhibited an IC50 value of approximately 5.85 µM, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil (IC50 = 9.99 µM).
Data Table: Comparison of Biological Activities
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism |
|---|---|---|---|---|
| This compound | Structure | TBD | 5.85 | Enzyme Inhibition, DNA Interaction |
| Benzothiazole Derivative | Structure | Positive | Moderate | Enzyme Inhibition |
| Thiazole Hydrazone | Structure | Positive | High | DNA Intercalation |
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy/Chloro Groups: The target compound’s ethoxy group (C21H21N3O2) confers greater lipophilicity compared to methoxy (C16H16ClNO2, ) or chloro substituents. This may enhance membrane permeability but reduce aqueous solubility .
Impact of Bulky Substituents
- In contrast, the target compound’s pyrimidine-phenyl group balances hydrophobicity and planar geometry for target engagement.
Pharmacophore Diversity
- The trifluoromethyl triazole () and quinazolinone derivatives () represent distinct pharmacophores compared to the pyrimidine core. These modifications may redirect activity toward different enzyme families, such as kinases (pyrimidine) vs. proteases (triazole) .
Biological Activity
2-Ethoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step reactions starting from readily available precursors. The initial steps include the formation of the phenylpyrimidine moiety through coupling reactions, followed by the introduction of the ethyl chain and the final assembly of the benzamide core.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The phenylpyrimidine moiety is believed to modulate enzyme activity and receptor binding, which can lead to various biological effects such as:
- Inhibition of cell proliferation : Particularly in cancer cells.
- Induction of apoptosis : Triggering programmed cell death pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of proliferation |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Other Biological Activities
In addition to its anticancer effects, this compound has shown promise in other areas:
- Antimicrobial Activity : Exhibits activity against certain bacterial strains.
- Anti-inflammatory Effects : Reduces markers of inflammation in cellular models.
Case Studies
- Study on Anticancer Efficacy : A recent publication investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- Inflammatory Response Modulation : Another study assessed the compound's ability to modulate inflammatory cytokines in a murine model, showing a marked decrease in TNF-alpha levels.
Q & A
Q. How to design in vivo studies based on in vitro pharmacokinetic data?
- Methodology :
- PK/PD Modeling : Estimate bioavailability (%F) from Caco-2 permeability and microsomal stability. Use allometric scaling (e.g., Wajima method) for dose extrapolation.
- Toxicology : Conduct 14-day repeat-dose studies in rodents, monitoring liver/kidney biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
